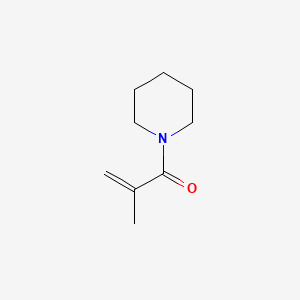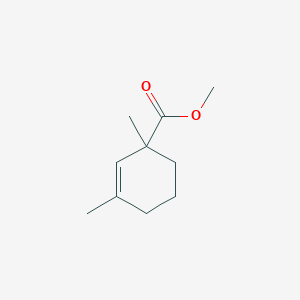
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, featuring a carboxylate ester group and two methyl groups at the 1 and 3 positions of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1,3-dimethylcyclohex-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under controlled conditions.
Major Products
Oxidation: Formation of 1,3-dimethylcyclohex-2-ene-1-carboxylic acid or 1,3-dimethylcyclohex-2-enone.
Reduction: Formation of 1,3-dimethylcyclohex-2-ene-1-methanol.
Substitution: Formation of halogenated derivatives such as 1,3-dimethyl-2-chlorocyclohexene.
Wissenschaftliche Forschungsanwendungen
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The methyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
Uniqueness
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers. This unique structure makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
18386-56-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RNSUQFJROJTEQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)

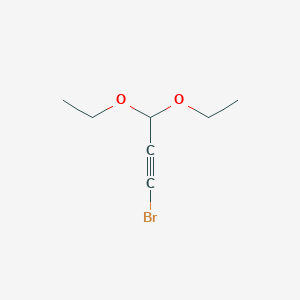
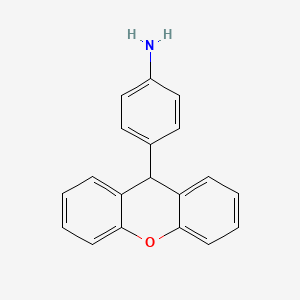
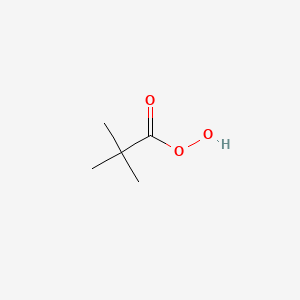

![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
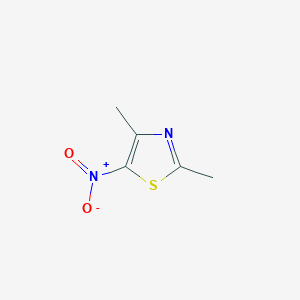
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

